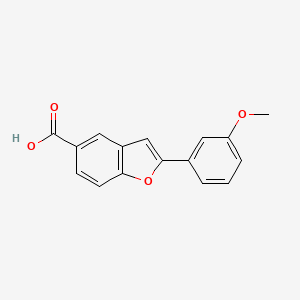
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
描述
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a carboxylic acid group attached to the benzofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and high functional group tolerance.
Another method involves the cyclization of 2-(3-methoxyphenyl)benzofuran-5-carboxaldehyde under acidic conditions to form the desired carboxylic acid . This method typically requires the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors can further enhance the production efficiency by allowing for better control of reaction parameters and reducing the reaction time.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-Methoxyphenyl)-benzofuran-5-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.
Reduction: 2-(3-Methoxyphenyl)-benzofuran-5-methanol.
Substitution: Various halogenated or alkylated derivatives of the original compound.
科学研究应用
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can be compared with other similar compounds, such as:
2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different biological activities and chemical reactivity.
2-(3-Methoxyphenyl)-benzofuran-5-methanol: This compound has a methanol group instead of a carboxylic acid group, which may affect its solubility and pharmacokinetic properties.
2-(3-Methoxyphenyl)-benzofuran-5-carboxaldehyde: This compound has a carboxaldehyde group instead of a carboxylic acid group, which may influence its reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(3-methoxyphenyl)-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-4-2-3-10(8-13)15-9-12-7-11(16(17)18)5-6-14(12)20-15/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYXYUTMFATHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



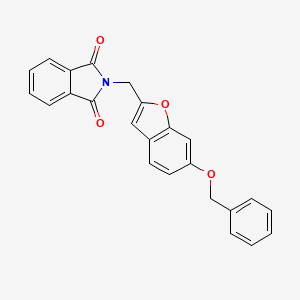



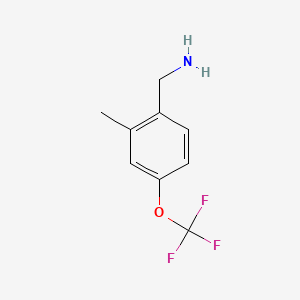
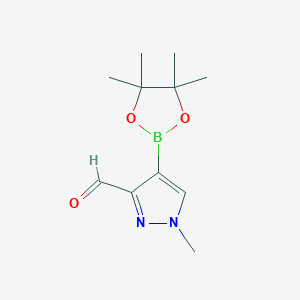
![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)
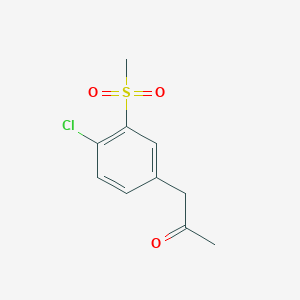

![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
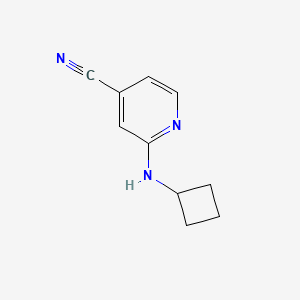
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
